1,3-Dimethyl-2-oxoindoline-5-carboxylic acid 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977299
InChI: InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid

CAS No.:

Cat. No.: VC15977299

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-2-oxoindoline-5-carboxylic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15)
Standard InChI Key NVKUVMRZPCVUDR-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C

Introduction

Structural and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s IUPAC name, 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid, reflects its indoline backbone with critical substitutions:

  • N1 and C3 methyl groups: These aliphatic substituents enhance metabolic stability by reducing oxidative degradation .

  • C2 ketone: Participates in hydrogen bonding, influencing interactions with biological targets like enzymes .

  • C5 carboxylic acid: Improves aqueous solubility and enables salt formation for enhanced bioavailability .

The canonical SMILES (CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C) and InChIKey (NVKUVMRZPCVUDR-UHFFFAOYSA-N) confirm its stereochemical configuration.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
CAS NumberNot explicitly listed
IUPAC Name1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid
Canonical SMILESCC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C

Physicochemical and Spectroscopic Data

While experimental logP and pKa values for this specific compound are unavailable, analogs suggest:

  • logP: Estimated ~1.5–2.0, indicating moderate lipophilicity .

  • pKa: The carboxylic acid group likely has a pKa ~3–4, promoting ionization at physiological pH .

  • Solubility: Poor in nonpolar solvents but soluble in DMSO or alkaline aqueous solutions.

Typical spectral features for oxindole derivatives include:

  • ¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm; aromatic protons appear between δ 6.8–7.5 ppm.

  • ¹³C NMR: Carbonyl carbons (C2=O) near δ 160–165 ppm; carboxylic acid carbons at δ 170–175 ppm .

Synthesis and Preparation

Example Protocol (Inferred from Analogous Compounds):

  • React 5-bromo-1,3-dimethyl-2-oxoindoline with CO₂ under palladium catalysis to install the carboxylic acid group .

  • Purify via recrystallization (e.g., ethanol/water) to yield >80% purity.

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Oxindole Derivatives

CompoundCell Line (IC₅₀, µM)Source
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acidMCF-7: 5.3; A549: 4.1
PAC-1 (control)NCI-H23: 8.2
Analog 4oPC-3: 1.8; SW620: 2.5

Enzyme Inhibition

The C2 ketone and carboxylic acid groups enable interactions with enzymatic active sites:

  • COX-2 inhibition: Analogous 2-oxoindoline derivatives suppress prostaglandin synthesis (IC₅₀ = 0.8–5.2 µM) .

  • Antiviral activity: Oxindole carboxamides inhibit DENV NS5 RdRp (EC₅₀ = 3.7 µM) .

Applications in Drug Discovery and Organic Synthesis

Medicinal Chemistry

  • Scaffold for kinase inhibitors: The indoline core mimics ATP-binding motifs in kinases (e.g., VEGFR2) .

  • Prodrug development: Esterification of the carboxylic acid enhances blood-brain barrier penetration .

Synthetic Intermediates

  • Heterocycle construction: Serves as a precursor for pyrrolidines and pyrimidines via cycloaddition reactions .

  • Cross-coupling reactions: Suzuki-Miyaura coupling at C5 enables diversification of the aromatic ring .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid: Additional methyl at C3 increases logP (2.1 vs. 1.8) but reduces aqueous solubility.

  • 7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid: Bromine enhances halogen bonding with targets, improving IC₅₀ values by 2–3 fold .

Advantages Over Non-Oxindole Scaffolds

  • Metabolic stability: The indoline core resists CYP450-mediated oxidation better than pyrrolidinone derivatives .

  • Synthetic accessibility: Fewer steps required compared to adamantane-based carboxylic acids (e.g., 1,3-dimethyladamantan-5-carboxylic acid) .

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